(2R,5S)-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid
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Overview
Description
(2R,5S)-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid: is a chemical compound with the molecular formula C6H10O4 It is a derivative of tetrahydropyran and contains both hydroxyl and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,5S)-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a starting material such as a dihydropyran derivative, which undergoes hydroxylation and subsequent carboxylation to form the desired product. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: (2R,5S)-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol .
Scientific Research Applications
(2R,5S)-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and pathways.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2R,5S)-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in these interactions, allowing the compound to participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological processes .
Comparison with Similar Compounds
- trans-4-Hydroxytetrahydro-2H-pyran-2-carboxylic acid
- cis-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid
- trans-5-Hydroxy-2H-pyran-2-carboxylic acid
Comparison: (2R,5S)-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid is unique due to its specific stereochemistry and functional group arrangement. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
129489-47-0 |
---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
0 |
Synonyms |
2H-Pyran-2-carboxylicacid,tetrahydro-5-hydroxy-,trans-(9CI) |
Origin of Product |
United States |
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